Product packaging for [1,3]Dioxolo[4,5-g]quinoline(Cat. No.:CAS No. 269-51-2)

[1,3]Dioxolo[4,5-g]quinoline

Cat. No.: B3350320
CAS No.: 269-51-2
M. Wt: 173.17 g/mol
InChI Key: DWAVARUDIVSTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,3]Dioxolo[4,5-g]quinoline (CAS 269-51-2) is a heterocyclic compound with the molecular formula C10H7NO2 and a molecular weight of 173.168 g/mol . This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents . Researchers utilize this core structure to create structural analogues of quinoline-based natural alkaloids . Synthetic derivatives bearing the this compound moiety have demonstrated promising biological activity, with some compounds exhibiting sub-micromolar minimum inhibitory concentrations (MIC) against representative Gram-positive and Gram-negative bacteria . Furthermore, this scaffold is a vital precursor in the design and synthesis of more complex molecular architectures, such as quaternary ammonium salts, which have shown enhanced dual biological activities . These advanced derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer), while also displaying potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . The compound is offered For Research Use Only and is a versatile building block for chemical synthesis and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B3350320 [1,3]Dioxolo[4,5-g]quinoline CAS No. 269-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVARUDIVSTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607524
Record name 2H-[1,3]Dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269-51-2
Record name 2H-[1,3]Dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies For 1 2 Dioxolo 4,5 G Quinoline and Its Analogues

Classical and Contemporary Approaches to thenih.govmdpi.comDioxolo[4,5-g]quinoline Core

The construction of the fundamental nih.govmdpi.comdioxolo[4,5-g]quinoline ring system can be achieved through several established and modern synthetic routes. These methods often involve the formation of the quinoline (B57606) ring from precursors already containing the methylenedioxy group.

Friedländer Reaction and its Adaptations fornih.govmdpi.comDioxolo[4,5-g]quinoline Synthesis

The Friedländer synthesis is a widely utilized method for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comalfa-chemistry.comorganic-chemistry.orgorganicreactions.orgresearchgate.net This reaction can be catalyzed by either acids or bases. mdpi.comalfa-chemistry.comorganic-chemistry.org

In the context of nih.govmdpi.comdioxolo[4,5-g]quinoline synthesis, the key precursor is 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde). The general mechanism involves an initial aldol (B89426) condensation between the reactants, followed by cyclodehydration to form the quinoline ring. alfa-chemistry.com

A significant adaptation of this method involves the in situ generation of the 2-aminoaryl aldehyde from its corresponding 2-nitro analogue. For instance, the reduction of 6-nitropiperonal (B16318) using reagents like iron in acetic acid in the presence of an active methylene (B1212753) compound can lead directly to the formation of the nih.govmdpi.comdioxolo[4,5-g]quinoline core in a one-pot domino reaction. researchgate.net This approach circumvents the often-challenging isolation and handling of the corresponding amino-aldehyde.

Table 1: Catalysts and Conditions for Friedländer Quinoline Synthesis

Catalyst Type Examples Reaction Conditions
Acidic p-Toluenesulfonic acid, Iodine, Lewis acids (e.g., Nd(NO₃)₃·6H₂O) Typically heated in a solvent or under solvent-free conditions. organic-chemistry.org
Basic Sodium hydroxide, Potassium tert-butoxide Often carried out by refluxing in an alcoholic solvent. mdpi.com

Skraup-type and Combes-type Cyclizations fornih.govmdpi.comDioxolo[4,5-g]quinoline Ring Formation

Skraup-type Reactions: The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) derivative with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. nih.gov For the synthesis of the parent nih.govmdpi.comdioxolo[4,5-g]quinoline, 3,4-(methylenedioxy)aniline (B81397) would serve as the starting material. Due to the often vigorous nature of the reaction, moderators such as ferrous sulfate (B86663) are commonly employed. wikipedia.org A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.orgnih.goviipseries.org

Combes-type Cyclizations: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline. wikipedia.org The reaction mechanism involves the formation of an enamine intermediate from the aniline and one of the ketone carbonyls, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration. wikipedia.org Using 3,4-(methylenedioxy)aniline and a β-diketone like acetylacetone (B45752) in the presence of a strong acid such as sulfuric acid would be a direct route to substituted nih.govmdpi.comdioxolo[4,5-g]quinolines.

Metal-Catalyzed and Metal-Free Synthetic Strategies fornih.govmdpi.comDioxolo[4,5-g]quinoline

Modern synthetic chemistry has introduced a range of metal-catalyzed and metal-free reactions for the construction of quinoline rings, offering milder conditions and broader functional group tolerance.

Metal-Catalyzed Strategies: Palladium and copper catalysts are prominent in the synthesis of quinolines. Palladium-catalyzed reactions, such as the oxidative cyclization of aryl allyl alcohols with anilines, provide a route to substituted quinolines. researchgate.net For example, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols can produce 2-alkoxyquinolines. mdpi.com Copper-catalyzed three-component reactions of diaryliodonium salts, alkynyl sulfides, and nitriles have been developed for the synthesis of quinoline-4-thiols. researchgate.net These methodologies could be adapted using appropriately substituted 3,4-(methylenedioxy)aniline derivatives.

Metal-Free Strategies: An efficient metal-free approach involves the intramolecular electrophilic aromatic cyclization of primary allylamines mediated by molecular iodine. organic-chemistry.org This reaction proceeds under mild conditions and offers a good alternative to metal-catalyzed processes. The synthesis of nih.govmdpi.comdioxolo[4,5-g]quinoline derivatives can be achieved through this route by starting with an allylamine (B125299) derived from a 3,4-(methylenedioxy)aniline precursor.

Reductive Cyclization and C=C Double Bond Cleavage Approaches

A novel approach to functionalized quinolines involves the reductive cyclization of 4-(o-nitroaryl)-substituted 3-acyl-4,5-dihydrofurans. researchgate.net This method utilizes a simple and efficient reductive system, such as zinc in acetic acid. The reaction proceeds through the reduction of the nitro group to an amino group, which then initiates an intramolecular cyclization. A key feature of this transformation is the concomitant cleavage of the C=C double bond within the dihydrofuran ring, leading to the formation of a 3,4-dihydroquinoline intermediate, which can be subsequently oxidized to the corresponding quinoline.

This strategy has been successfully applied to the synthesis of Methyl 2-methyl- nih.govmdpi.comdioxolo[4,5-g]quinoline-3-carboxylate. researchgate.net The starting 4-(6-nitro-1,3-benzodioxol-5-yl)-substituted 3-acyl-4,5-dihydrofuran undergoes reductive cyclization with C=C bond cleavage to afford the target quinoline derivative. This method highlights an innovative use of dihydrofurans as synthons for the quinoline core. Another related approach is the reductive cyclization of ortho-nitrochalcones, which can be achieved using various reducing agents like Fe/HCl or formic acid as a CO surrogate in the presence of a palladium catalyst, to yield 4-quinolones. nih.govmdpi.comresearchgate.net

Multicomponent Reactions (MCRs) fornih.govmdpi.comDioxolo[4,5-g]quinoline Derivatization

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. They offer high atom economy and procedural simplicity.

Three-Component Reactions Involving 3,4-(Methylenedioxy)aniline

3,4-(Methylenedioxy)aniline is a key building block in MCRs for the synthesis of nih.govmdpi.comdioxolo[4,5-g]quinoline derivatives. A notable example is the catalyst-free, three-component reaction of 3,4-(methylenedioxy)aniline, various aldehydes, and ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate. nih.gov This reaction, when heated in ethanol (B145695), produces 6,9-dihydro- nih.govmdpi.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones in excellent yields. This methodology provides a rapid and efficient route to novel analogues of podophyllotoxins.

Table 2: Catalyst-Free Three-Component Synthesis of nih.govmdpi.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one Analogues nih.gov

Aldehyde (R-CHO) Product Yield (%) Reaction Time (h)
4-Chlorobenzaldehyde 94 2
4-Methylbenzaldehyde 92 2
4-Methoxybenzaldehyde 93 2
3,4-Dimethoxybenzaldehyde 91 2.5

This reaction demonstrates the utility of MCRs in generating a library of complex molecules based on the nih.govmdpi.comdioxolo[4,5-g]quinoline scaffold with high efficiency and under environmentally benign conditions.

Ultrasound-Promoted Syntheses ofnih.govresearchgate.netDioxolo[4,5-g]quinoline Derivatives

The application of ultrasound irradiation, or sonochemistry, has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, higher product yields, increased purity, and milder reaction conditions, which align with the goals of sustainable chemistry. nih.govbartleby.com

A notable example is the eco-compatible, aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro- nih.govresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-ones. nih.gov This method utilizes a multi-component reaction involving Meldrum's acid, 3,4-methylenedioxy aniline, and various aromatic aldehydes in the presence of a catalytic amount of Titanium Dioxide Nanoparticles (TiO₂ NPs). nih.gov The entire process is conducted in water under high-power ultrasound irradiation. nih.gov The use of ultrasound facilitates the reaction with excellent efficiency, operational simplicity, and high yields, while avoiding the use of hazardous organic solvents. researchgate.netnih.gov

The general procedure involves sonicating a mixture of the three reactants and the TiO₂ NP catalyst in water. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the solid product is easily isolated by simple filtration. nih.gov This straightforward workup further enhances the green credentials of the methodology.

Table 1: Ultrasound-Promoted Synthesis of 8-aryl-7,8-dihydro- nih.govresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-ones nih.gov
Aldehyde Component (Ar-CHO)Reaction Time (min)Yield (%)
4-Fluorobenzaldehyde1596
Benzaldehyde2092
4-Chlorobenzaldehyde1595
4-Methylbenzaldehyde2591
4-Methoxybenzaldehyde2593
3-Nitrobenzaldehyde2094

Green Chemistry Approaches innih.govresearchgate.netDioxolo[4,5-g]quinoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. rsc.orgresearchgate.net These approaches focus on the use of environmentally benign solvents (like water), reusable catalysts, energy-efficient reaction conditions (such as microwave or ultrasound irradiation), and atom-economical reaction designs like multi-component reactions.

The aforementioned sonochemical synthesis of 8-aryl-7,8-dihydro- nih.govresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-ones is a prime example of a green methodology. nih.gov It combines several green principles:

Use of a Green Solvent: The reaction is performed in water, avoiding volatile and toxic organic solvents. nih.gov

Heterogeneous Catalysis: It employs reusable TiO₂ nanoparticles, which can be recovered and reused, reducing waste and cost. nih.gov

Energy Efficiency: Ultrasound irradiation provides an energy-efficient alternative to conventional thermal heating, often leading to shorter reaction times. nih.govnih.gov

Another significant green approach is the development of catalyst-free multi-component reactions. For instance, the synthesis of nih.govresearchgate.netdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one derivatives has been achieved through a three-component reaction that proceeds efficiently without any catalyst. nih.gov This method features excellent isolated yields, short reaction times, and a simple work-up procedure, all of which are hallmarks of a green chemical process. nih.gov Such strategies, which maximize atom economy and reduce the generation of byproducts, are at the forefront of modern synthetic chemistry. bartleby.com

Synthesis of Fused Polycyclic Systems Incorporating thenih.govresearchgate.netDioxolo[4,5-g]quinoline Moiety

The nih.govresearchgate.netdioxolo[4,5-g]quinoline core is a key structural component of numerous complex, fused polycyclic systems, many of which are found in natural products with significant biological activity. The synthesis of these intricate architectures often requires multi-step sequences and specialized cyclization strategies.

nih.govresearchgate.netDioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one Synthesis

The synthesis of the furo[3,4-b]quinoline ring system can be accomplished through the cyclization of appropriately substituted quinoline precursors. A facile method involves the Silver(I)-catalyzed regioselective synthesis from ortho-alkynylquinoline-Morita-Baylis-Hillman (MBH) adducts. researchgate.net This reaction proceeds under mild conditions and demonstrates a key divergence based on the nature of the alkyne substituent. When aromatic alkynes are used, a 5-exo-dig cyclization occurs, leading to the formation of the desired dihydrofuro[3,4-b]quinoline core. researchgate.net

To construct the target nih.govresearchgate.netdioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one system, this methodology would be applied to a quinoline starting material already incorporating the nih.govresearchgate.netdioxolo[4,5-g] moiety, such as a 6,7-methylenedioxy-substituted quinoline MBH adduct. The intramolecular cyclization would then yield the fused pentacyclic structure.

nih.govresearchgate.netDioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one Synthesis

An efficient and environmentally friendly synthesis for 6,9-dihydro- nih.govresearchgate.netdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones has been developed. nih.gov This method is a one-pot, three-component reaction that proceeds without a catalyst. The reaction combines an aromatic aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline in ethanol under reflux conditions. nih.gov

This synthetic strategy is notable for its simplicity, high yields, and short reaction times. The absence of a catalyst simplifies the purification process and reduces the environmental impact. nih.gov The resulting fused thieno-quinoline derivatives are considered novel analogues of podophyllotoxin, a class of compounds known for its potential anticancer activity. nih.gov

Table 2: Catalyst-Free Synthesis of nih.govresearchgate.netdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one Derivatives nih.gov
Aldehyde Component (Ar-CHO)Reaction Time (h)Yield (%)
Benzaldehyde291
4-Methylbenzaldehyde293
4-Methoxybenzaldehyde2.595
4-Chlorobenzaldehyde1.596
3,4-Dimethoxybenzaldehyde2.592
3,4,5-Trimethoxybenzaldehyde394

nih.govresearchgate.netDioxolo[4,5-g]indolo[2,1-a]isoquinoline Synthesis

The synthesis of the indolo[2,1-a]isoquinoline core structure can be achieved through various modern synthetic methods, including visible-light-induced radical cascade cyclization reactions and palladium-catalyzed carbonylative cyclizations. rsc.orgmdpi.com These methods offer access to a wide range of derivatives with good to excellent yields and high functional group tolerance. rsc.org

The specific fusion to a nih.govresearchgate.netdioxolo[4,5-g]quinoline moiety results in a complex polycyclic system related to the protoberberine alkaloids. The natural product berberine (B55584), for example, contains the nih.govresearchgate.netdioxolo[4,5-g]isoquinolino core. The total synthesis of berberine and its analogues often involves the construction of this core as a key step. nih.gov A pivotal strategy for assembling the berberine framework is the intermolecular Heck reaction, which forms one of the crucial carbon-carbon bonds of the polycyclic system. nih.gov By starting with precursors containing the indole (B1671886) moiety, this synthetic logic can be adapted to create the nih.govresearchgate.netdioxolo[4,5-g]indolo[2,1-a]isoquinoline skeleton.

nih.govresearchgate.netDioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline Synthesis

The nih.govresearchgate.netdioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline framework represents the core structure of protoberberine alkaloids, such as berberine. The synthesis of this class of compounds is a well-established area of natural product synthesis. nih.gov

Key synthetic strategies focus on the construction of the tetracyclic isoquinoline (B145761) core. One common approach involves a Pictet-Spengler reaction or a Bischler-Napieralski reaction to form the dihydroisoquinoline portion, followed by cyclization to complete the ring system. For example, derivatives of homoveratrylamine (containing the dimethoxy-phenyl moiety) can react with substituted phenylacetyl chlorides to form an amide intermediate. Subsequent Bischler-Napieralski cyclization and reduction, followed by reaction with formaldehyde (B43269) (or a functional equivalent), leads to the formation of the tetracyclic protoberberine skeleton. By using a starting material derived from 3,4-methylenedioxyphenethylamine, the nih.govresearchgate.netdioxolo[4,5-g] moiety is incorporated directly into the final fused polycyclic structure. nih.gov

benchchem.comarkat-usa.orgDioxolo[4,5-g]pyrimido[4,5-b]quinoline Synthesis

The synthesis of pyrimido[4,5-b]quinolines is a significant area of research due to the biological activities associated with this scaffold, such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govphcogj.com While specific examples for the direct synthesis of the arkat-usa.orgdioxolo[4,5-g]pyrimido[4,5-b]quinoline system are not extensively detailed in the provided literature, established methods for the broader pyrimido[4,5-b]quinoline class can be extrapolated.

One prevalent and efficient approach is the one-pot, multi-component reaction (MCR). nih.govnih.gov This strategy often involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound like dimedone, and an amino-substituted pyrimidine (B1678525), such as 6-amino-1,3-dimethyluracil. nih.gov To construct the desired arkat-usa.orgdioxolo[4,5-g] fused system, a plausible synthetic route would involve the use of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) as the aldehyde component.

A proposed reaction scheme is outlined below:

Table 1: Proposed Multi-component Synthesis of a arkat-usa.orgDioxolo[4,5-g]pyrimido[4,5-b]quinoline Analogue

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct
PiperonalDimedone6-Amino-1,3-dimethyluracilTrityl chloride / Chloroform5-(Benzo[d] arkat-usa.orgdioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

This reaction would likely proceed under reflux conditions, with a catalyst such as trityl chloride facilitating the cyclization. nih.gov The use of MCRs is advantageous as it allows for the construction of complex molecules in a single step, often with high yields and without the formation of significant side products. nih.gov

Alternative strategies for constructing the pyrimido[4,5-b]quinoline core involve the cyclization of appropriately functionalized quinoline precursors. nih.govju.edu.sa For instance, a 2-amino- arkat-usa.orgdioxolo[4,5-g]quinoline-3-carbonitrile could serve as a key intermediate, which upon reaction with reagents like guanidine, urea, or thiourea, would lead to the formation of the fused pyrimidine ring. nih.gov

Derivatization Strategies and Functional Group Transformations

Carboxylic Acid Functionalization inbenchchem.comarkat-usa.orgDioxolo[4,5-g]quinoline Systems

The carboxylic acid moiety, particularly at the 7-position of the arkat-usa.orgdioxolo[4,5-g]quinoline scaffold, is a key functional handle for further derivatization. The parent compound for many of these transformations is 5,8-dihydro-8-oxo- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylic acid or its ethyl ester analogue, ethyl 8-hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylate. nih.gov

The synthesis of the ethyl ester can be achieved through a multi-step process starting from benzo[d] arkat-usa.orgdioxol-5-amine and diethyl ethoxymethylenemalonate, followed by a cyclization step in refluxing diphenyl ether. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Table 2: Hydrolysis of Ethyl 8-hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylate

Starting MaterialReagents/ConditionsProduct
Ethyl 8-hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylateBasic or acidic hydrolysis8-Hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylic acid

Once the carboxylic acid is obtained, it can be converted into a variety of other functional groups, with amide formation being one of the most common and important transformations in pharmaceutical synthesis. researchgate.net This involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.net

Table 3: General Scheme for Amide Coupling of arkat-usa.orgDioxolo[4,5-g]quinoline-7-carboxylic Acid

Starting MaterialActivating ReagentAmineProduct
8-Hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylic acidCarbodiimides (e.g., DCC, EDC), Thionyl chloride, Oxalyl chlorideR¹R²NHN,N-Disubstituted-8-hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxamide

The choice of coupling reagent is critical and depends on the presence of other functional groups within the molecule. researchgate.net This functionalization allows for the introduction of diverse substituents, enabling the modulation of the molecule's physicochemical properties.

Halogenation and Alkylation Reactions on thebenchchem.comarkat-usa.orgDioxolo[4,5-g]quinoline Scaffold

Halogenation and alkylation are fundamental reactions for modifying the electronic and steric properties of the arkat-usa.orgdioxolo[4,5-g]quinoline core. A key position for such transformations is the C8-position, which exists in tautomeric equilibrium between the 8-oxo form and the 8-hydroxy form. researchgate.netcore.ac.uk

Halogenation: The hydroxyl group at the 8-position can be converted into a good leaving group, such as a chlorine atom, to facilitate subsequent nucleophilic substitution reactions. This is typically achieved by treating the 8-hydroxy- arkat-usa.orgdioxolo[4,5-g]quinoline with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net

Table 4: Chlorination of the arkat-usa.orgDioxolo[4,5-g]quinolin-8(5H)-one

Starting MaterialReagentsProduct
arkat-usa.orgDioxolo[4,5-g]quinolin-8(5H)-onePOCl₃ / PCl₅8-Chloro- arkat-usa.orgdioxolo[4,5-g]quinoline

Alkylation: Alkylation can occur at different positions depending on the reaction conditions and the specific tautomer present.

N-Alkylation: The nitrogen at the 5-position can be alkylated under basic conditions. For example, treatment with an alkyl halide in the presence of a base can introduce an alkyl group at the N5-position of the 8-oxo tautomer. The compound 5-ethyl-5,8-dihydro-8-oxo- arkat-usa.orgdioxolo[4,5-g]quinoline-7-carboxylic acid (Oxolinic acid) is a known example of an N-alkylated derivative. epa.gov

O-Alkylation: The 8-hydroxy tautomer can undergo O-alkylation at the C8-oxygen. This reaction is typically performed using an alkyl halide and a base like sodium hydride (NaH) in an aprotic solvent such as DMF.

Substitution Reactions at Specific Ring Positions

The reactivity of the arkat-usa.orgdioxolo[4,5-g]quinoline ring system towards substitution reactions is dictated by the electronic nature of the fused rings.

Electrophilic Aromatic Substitution (SEAr): The quinoline nucleus is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. researchgate.netquimicaorganica.org For the arkat-usa.orgdioxolo[4,5-g]quinoline system, the dioxolo-substituted ring is activated. However, within the quinoline core itself, electrophilic substitution is directed to positions 5 and 8. Given that the 8-position is already substituted, electrophilic attack would be expected to occur at the 5-position. researchgate.netquimicaorganica.org The stability of the resulting Wheland intermediate is a key factor in determining this regioselectivity. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine (B92270) ring of the quinoline system is activated towards nucleophilic attack, particularly at positions that allow for the stabilization of the negative charge in the Meisenheimer-type intermediate by the electronegative nitrogen atom. imperial.ac.uk In the quinoline scaffold, these are typically the C2 and C4 positions. For the arkat-usa.orgdioxolo[4,5-g]quinoline system, the C8 position is analogous to the C4 position of quinoline.

Following the conversion of the 8-hydroxy group to a more effective leaving group like a chloro group, this position becomes susceptible to nucleophilic substitution. arkat-usa.orgresearchgate.net A variety of nucleophiles, including amines, thiols, and azide, can be used to displace the chloride, leading to a wide range of 8-substituted arkat-usa.orgdioxolo[4,5-g]quinoline derivatives. arkat-usa.orgmdpi.comresearchgate.net

Table 5: Nucleophilic Substitution at the 8-Position

Starting MaterialNucleophileProduct
8-Chloro- arkat-usa.orgdioxolo[4,5-g]quinolineRNH₂ (Amine)8-(Alkylamino)- arkat-usa.orgdioxolo[4,5-g]quinoline
8-Chloro- arkat-usa.orgdioxolo[4,5-g]quinolineRSH (Thiol)8-(Alkylthio)- arkat-usa.orgdioxolo[4,5-g]quinoline
8-Chloro- arkat-usa.orgdioxolo[4,5-g]quinolineNaN₃ (Sodium Azide)8-Azido- arkat-usa.orgdioxolo[4,5-g]quinoline

These derivatization strategies provide a versatile toolkit for the synthesis of a diverse library of arkat-usa.orgdioxolo[4,5-g]quinoline analogues, enabling the systematic exploration of their structure-activity relationships.

Mechanistic Investigations of Biological Activities Of 1 2 Dioxolo 4,5 G Quinoline Derivatives

Molecular Mechanisms of Anticancer Activity

Derivatives of the nih.govnih.govdioxolo[4,5-g]quinoline ring system have emerged as compounds of interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Their anticancer activity is not attributed to a single mechanism but rather to a multi-targeted approach involving the inhibition of essential enzymes, interference with DNA processes, and modulation of critical signaling pathways.

Topoisomerase I and II Inhibition bynih.govnih.govDioxolo[4,5-g]quinoline Analogues

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them well-established targets for cancer chemotherapy. Quinolone-based drugs are known to target these enzymes; topoisomerase II is often the target for antibacterial action, while topoisomerase I is a primary target for anticancer activity.

A series of synthesized 7-(ethoxycarbonyl)−8-(arylamino)- nih.govnih.govdioxolo[4,5-g]quinolin-5-ium iodide derivatives have demonstrated significant antitumor activities, which are believed to be mediated through the inhibition of topoisomerase I and II. Molecular docking studies support the interaction of these quinolinium salts with topoisomerases. One of the most potent derivatives, compound 4d , exhibited substantial cytotoxicity against several human cancer cell lines, with its activity attributed to topoisomerase inhibition.

CompoundA-549 (Lung) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)SGC-7901 (Gastric) IC₅₀ (μM)
4d 4 ± 0.884 ± 0.4214 ± 1.96
5-FU (control) ---
MTX (control) ---

Data sourced from a study on the bioactivity of nih.govnih.govdioxolo[4,5-g]quinolone derivatives.

Similarly, other quinoline-based structures, such as pyrazolo[4,3-f]quinoline derivatives, have been synthesized and evaluated for their topoisomerase inhibition. For instance, compound 2E from this class showed an inhibition pattern of topoisomerase IIα activity equivalent to the well-known inhibitor etoposide (B1684455) at a 100 µM concentration mdpi.com. This underscores the potential of the broader quinoline (B57606) scaffold in developing effective topoisomerase inhibitors.

Cell Cycle Arrest Induced bynih.govnih.govDioxolo[4,5-g]quinoline Derivatives

Disruption of the cell cycle is a key strategy in cancer therapy to halt the uncontrolled proliferation of tumor cells. Various quinoline derivatives have been shown to induce cell cycle arrest at different phases. For example, the tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ ), exerts a dose-dependent inhibitory effect on the proliferation of leukemia cells by arresting them at the S and G2/M phases benthamscience.com.

In response to cellular stress, the tumor suppressor protein p53 is a critical mediator of cell cycle arrest researchgate.net. The activation of p53 can prevent cells with damaged DNA from replicating by inducing a halt in the cell cycle, allowing for DNA repair or triggering apoptosis researchgate.net. While direct studies on nih.govnih.govdioxolo[4,5-g]quinoline derivatives are specific, related compounds like cryptolepine, an indolo[2,3-b]quinoline, are known to cause cell cycle disruption, suggesting a common mechanistic pathway for this class of compounds researchgate.net. Quinoxaline (B1680401) 1,4-dioxide derivatives, which are structurally related to quinolines, have also been shown to block cells at the G2/M phase nih.gov.

Interactions with DNA and DNA Binding Modes

The planar aromatic structure of the quinoline nucleus allows these molecules to interact directly with DNA, primarily through intercalation. This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent inhibition of processes like DNA replication and transcription.

Studies involving spectral analysis, topological assays, and molecular docking have confirmed that quinoline derivatives can act as typical DNA intercalators benthamscience.com. For instance, the compound 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ ) has been confirmed as a DNA intercalator benthamscience.com. Similarly, various indoloquinoline alkaloids are known to exert their cytotoxic action through favorable stacking interactions of the intercalated indoloquinoline skeleton with DNA base pairs. The ability of quinoline derivatives to bind with and impede DNA synthesis is a cornerstone of their anticancer potential nih.gov.

Modulation of Protein Kinases (e.g., PDK1, CDK2, PI3K)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many human cancers. Imidazo[4,5-c]quinoline derivatives have been identified as potent and effective modulators of this pathway, representing a significant avenue for therapeutic intervention orientjchem.org. The PI3K pathway activates the serine/threonine kinase PDK-1, which in turn activates Akt/PKB.

Furthermore, other quinoline-based compounds have shown inhibitory activity against various protein kinases. For example, 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have been tested against a panel of CMGC protein kinases, including Cyclin-Dependent Kinase 2 (CDK2). While the parent compound showed moderate selective inhibition of DYRK1A, this demonstrates the potential for this scaffold to be modified to target specific kinases involved in cell cycle progression and cancer growth.

Inhibition of Specific Enzymes (e.g., APE-1, LSF)

Research into the specific inhibitory effects of nih.govnih.govdioxolo[4,5-g]quinoline derivatives on enzymes such as Apurinic/apyrimidinic endonuclease 1 (APE-1) and the transcription factor LSF (Late SV40 Factor) is an emerging area. While direct evidence for inhibition of APE-1 and LSF by this specific quinoline core is not extensively documented in the reviewed literature, related quinazoline (B50416) derivatives have been investigated as inhibitors of other enzymes involved in epigenetic regulation. For instance, an analog of the EGFR inhibitor erlotinib, which has a quinazoline core, was found to have inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in tumor pathogenesis nih.gov. This suggests that heterocyclic scaffolds related to quinoline can be potent enzyme inhibitors, though further research is needed to establish a direct link to APE-1 and LSF for nih.govnih.govdioxolo[4,5-g]quinoline derivatives.

G-Quadruplex Stabilization bynih.govnih.govDioxolo[4,5-g]isoquinoline Analogues

G-quadruplexes (G4) are secondary structures formed in guanine-rich nucleic acid sequences, which are notably found in human telomeres and the promoter regions of oncogenes. The stabilization of these structures by small molecules can inhibit the activity of telomerase and down-regulate oncogene transcription, making G4 structures attractive targets for cancer therapy.

While the core structure in the outline is a quinoline, related isoquinoline (B145761) and indoloquinoline analogues have shown significant G4 stabilization effects. The large, planar aromatic surface of these molecules allows them to stack on the terminal G-quartet of a G4 structure. Studies on C11-monosubstituted indolo[3,2-b]quinolines, for example, have shown that derivatives with aliphatic amine side chains produce a wide range of G4 stabilization effects, with propyl side chains often being optimal. Methylation of the quinoline/isoquinoline nitrogen to introduce a positive charge can also increase the ability of these compounds to selectively stabilize G4 structures over duplex DNA.

CompoundG4 DNA SequenceΔTm at 2 μM (°C)
4d (indolo[3,2-b]quinoline) Hsp90A17
4d (indolo[3,2-b]quinoline) c-Kit17
4d (indolo[3,2-b]quinoline) HIF-1α3

ΔTm represents the change in melting temperature, indicating stabilization of the G-quadruplex structure. Data sourced from FRET melting assays.

This mechanism provides another promising pathway through which quinoline and isoquinoline-based compounds can exert their anticancer effects.

Antibacterial and Antimicrobial Action

nih.govnih.govDioxolo[4,5-g]quinoline derivatives have emerged as a promising class of antibacterial agents. Their efficacy stems from their ability to interfere with crucial bacterial cellular processes, leading to bacterial death.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of the antibacterial action of nih.govnih.govdioxolo[4,5-g]quinoline derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.govresearchgate.net These type II topoisomerases are vital for bacterial survival as they control the topological state of DNA, which is crucial for processes like DNA replication, repair, and transcription. mdpi.comnih.gov

The inhibitory action of these quinoline derivatives is believed to mirror that of quinolone antibiotics. They are thought to stabilize the covalent complex formed between the topoisomerase enzyme and the bacterial DNA. nih.govresearchgate.net This stabilization leads to the accumulation of double-strand breaks in the bacterial chromosome, a lethal event that ultimately results in cell death. nih.govresearchgate.net Research into novel bacterial topoisomerase inhibitors (NBTIs) has highlighted the potential of tricyclic NBTIs, which include structures related to the nih.govnih.govdioxolo[4,5-g]quinoline scaffold, as modest to potent inhibitors of both DNA gyrase and topoisomerase IV. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Strains

Derivatives of nih.govnih.govdioxolo[4,5-g]quinoline have demonstrated a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.comnih.gov Generally, these compounds exhibit more potent activity against Gram-positive strains. researchgate.net

Studies have reported significant minimum inhibitory concentration (MIC) values against various bacterial species. For instance, certain derivatives have shown notable activity against Micrococcus luteus. researchgate.net The effectiveness of these compounds has also been observed against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com While the activity against Gram-negative bacteria can be less pronounced, which may be attributed to the barrier presented by their outer membrane, some hybrid compounds have demonstrated promising broad-spectrum effects. nih.govmdpi.com

Antibacterial Activity of Selected nih.govnih.govDioxolo[4,5-g]quinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-piperonal hybrid 3cMRSAN/A mdpi.com
Quinoline coupled hybrid 5dGram-positive strains0.125–8 nih.gov
Quinoline coupled hybrid 5dGram-negative strains0.125–8 nih.gov
Various nih.govnih.govdioxolo[4,5-c]quinolinesMicrococcus luteusSubmicromolar researchgate.net

Other Noteworthy Biological Activities

Beyond their antibacterial properties, derivatives of nih.govnih.govdioxolo[4,5-g]quinoline have been investigated for a range of other biological activities, demonstrating their versatility as a scaffold in medicinal chemistry.

Cholinesterase Inhibition bynih.govnih.govDioxolo[4,5-g]quinoline Hybrids

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. mdpi.comnih.gov Hybrid molecules that incorporate the nih.govnih.govdioxolo[4,5-g]quinoline structure have been synthesized and evaluated for their potential as cholinesterase inhibitors. mdpi.comnih.govnih.goveurekaselect.com

These hybrid compounds have shown promising inhibitory activity against both AChE and BChE. mdpi.comnih.gov The design of these molecules often involves linking the quinoline core to other chemical moieties to enhance their binding affinity to the active sites of the cholinesterase enzymes. mdpi.com For example, some quinoline-1,3,4-oxadiazole hybrids have demonstrated potent AChE inhibition with IC50 values in the nanomolar range. nih.goveurekaselect.com

Cholinesterase Inhibitory Activity of nih.govnih.govDioxolo[4,5-g]quinoline Hybrids
Hybrid CompoundEnzymeIC50 (µM)Reference
Quinoline-1,3,4-oxadiazole hybrid 5aAChE0.033 nih.goveurekaselect.com
Quinoline-1,3,4-oxadiazole hybrid 5cAChE0.096 nih.goveurekaselect.com
Quinoline-1,3,4-oxadiazole hybrid 6aAChE0.177 nih.goveurekaselect.com

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic relevance in conditions like glaucoma and cancer. nih.govrsc.orgmdpi.com Recent research has explored the potential of nih.govnih.govdioxolo[4,5-g]quinoline derivatives as inhibitors of human carbonic anhydrase isoforms.

While direct studies on nih.govnih.govdioxolo[4,5-g]quinoline derivatives are emerging, related quinoline and quinoxaline sulfonamides have shown significant inhibitory activity against various CA isoforms. nih.govrsc.org For instance, certain sulfonamide-derived quinoxaline 1,4-dioxides have demonstrated potent inhibition of the tumor-associated CA IX isoform, with Ki values in the nanomolar range. nih.govrsc.org This suggests that the nih.govnih.govdioxolo[4,5-g]quinoline scaffold could be a promising starting point for the design of novel and selective carbonic anhydrase inhibitors.

Antioxidant Mechanisms of Action

Several derivatives of quinoline have been investigated for their antioxidant properties. researchgate.netresearchgate.netnih.govmdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals. researchgate.netsapub.orgiau.ir

The mechanism of action can involve hydrogen atom transfer (HAT) or single electron transfer (SET), where the quinoline derivative donates a hydrogen atom or an electron to neutralize a free radical. nih.gov The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsapub.orgiau.ir Studies on various quinoline derivatives have shown significant radical scavenging activity, indicating their potential to mitigate oxidative damage. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies Of 1 2 Dioxolo 4,5 G Quinoline Scaffolds

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline core of the nih.govnih.govdioxolo[4,5-g]quinoline scaffold offers multiple positions for substitution, and the nature of these substituents plays a pivotal role in determining the compound's biological activity. Research has shown that even minor alterations to the quinoline ring can lead to significant changes in efficacy and selectivity.

Structure-activity relationship studies have revealed that the introduction of various functional groups on the quinoline ring can significantly modulate the pharmacological effects of these compounds. For instance, the presence of a halogen atom or an amino group at specific positions can enhance the antibacterial or anticancer properties of the molecule. The position of these substituents is also critical; a group that confers high activity at one position may lead to a loss of activity if moved to another.

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also have a profound impact. Electron-withdrawing groups can increase the acidity of nearby protons, potentially altering how the molecule interacts with its biological target. Conversely, electron-donating groups can increase the electron density of the ring system, which can also affect binding affinities.

Table 1: Influence of Quinoline Ring Substituents on Biological Activity

Position of SubstitutionType of SubstituentObserved Effect on Biological Activity
C-5AminoOptimal for in vitro antibacterial activity in 6,8-difluoroquinolones. nih.gov
C-73,5-dimethylpiperazinylIn combination with a C-5 amino group, confers the best overall antibacterial property. nih.gov
C-6 and C-8FluorinePresence of fluorine atoms is responsible for a broader spectrum of activity and higher intrinsic potency in quinolones. nih.gov
N-1CyclopropylVital for the antibacterial activity of quinolones. nih.gov

Role of the Dioxole Moiety in Modulating Activity

The dioxole ring can influence the molecule's electronic properties, planarity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. Furthermore, the metabolic stability of the molecule can be affected by the presence of the dioxole ring. In some cases, this group can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. Understanding the metabolic fate of the dioxole moiety is therefore crucial in the design of safe and effective drugs.

While direct comparative studies isolating the precise contribution of the dioxole moiety in nih.govnih.govdioxolo[4,5-g]quinolines are not extensively documented, its prevalence in biologically active natural and synthetic compounds suggests its importance. For example, the design of 1-benzo nih.govnih.govdioxol-5-yl-3-N-fused heteroaryl indoles as anticancer agents highlights the utility of the benzodioxole moiety in creating potent therapeutic molecules. ekb.eg

Impact of Fused Heterocycles on Biological Profile (e.g., Furo, Thieno, Indolo, Pyrimido)

Fusing additional heterocyclic rings to the nih.govnih.govdioxolo[4,5-g]quinoline scaffold can dramatically alter its biological activity, leading to compounds with novel therapeutic properties. The nature of the fused heterocycle—whether it is a five-membered ring like furan (B31954), thiophene (B33073), or indole (B1671886), or a six-membered ring like pyrimidine (B1678525)—introduces new structural and electronic features that can enhance or modify the compound's interaction with its biological target.

Furoquinolines: The fusion of a furan ring to the quinoline system has been explored in the development of anticancer agents. For instance, novel furo[2,3-b]quinoline (B11916999) derivatives have been synthesized and shown to exhibit potent cytotoxicities against various human cancer cell lines. nih.gov The introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups to the furoquinoline core was found to significantly improve cytotoxic activity. nih.gov

Thienoquinolines: The incorporation of a thiophene ring has led to the development of compounds with potential anticancer activity. A catalyst-free synthesis of 6,9-dihydro- nih.govnih.govdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones has been developed, providing a new chemical library for anticancer screening. nih.govresearchgate.net

Indoloquinolines: The tetracyclic indolo[3,2-b]quinoline ring system is a core structural moiety in many natural products with a wide range of biological activities. nih.govnih.gov While the basic indoloquinoline skeleton may show little activity, the introduction of substituents can induce remarkable biological effects. nih.gov For example, derivatives of 5H-indolo[2,3-b]quinoline have been shown to inhibit the growth of gram-positive bacteria and pathogenic fungi and exhibit cytotoxic activity against several human cancer cell lines by inhibiting DNA topoisomerase II. nih.gov

Pyrimidoquinolines: The fusion of a pyrimidine ring to the quinoline scaffold has yielded compounds with significant antimicrobial and anticancer activities. nih.govnih.govphcogj.com Pyrimido[4,5-b]quinolines are known to be biologically active, with their efficacy being dependent on the existence and location of various functional groups. nih.gov Some derivatives have shown promising activity against breast cancer cell lines and have been identified as potential dual inhibitors of EGFR and HER2. nih.gov

Table 2: Biological Activities of Fused nih.govnih.govDioxolo[4,5-g]quinoline Systems

Fused HeterocycleExample ScaffoldPrimary Biological ActivityKey Findings
FuroFuro[2,3-b]quinolineAnticancerIntroduction of benzyl ether and benzenesulfonate groups enhances cytotoxicity. nih.gov
Thieno nih.govnih.govDioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-oneAnticancerNovel analogues of podophyllotoxins. nih.govresearchgate.net
IndoloIndolo[2,3-b]quinolineAnticancer, AntimicrobialActivity is highly dependent on substituents on the core skeleton. nih.govnih.gov
PyrimidoPyrimido[4,5-b]quinolineAnticancer, AntimicrobialPotent inhibitors of EGFR/HER2; activity depends on functional group placement. nih.govnih.govphcogj.com

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry plays a crucial role in the biological activity of many drugs, as enantiomers of a chiral molecule can exhibit different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

In the context of nih.govnih.govdioxolo[4,5-g]quinoline derivatives, the introduction of chiral centers can lead to enantiomers with distinct biological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug development process.

While specific studies on the stereochemical and enantiomeric effects of nih.govnih.govdioxolo[4,5-g]quinoline derivatives are not extensively reported in the available literature, the general principles of stereochemistry in drug action are highly relevant. The three-dimensional arrangement of atoms in these molecules will undoubtedly influence their binding to biological targets. Future research in this area should focus on the asymmetric synthesis of chiral nih.govnih.govdioxolo[4,5-g]quinoline derivatives and the separate evaluation of their enantiomers to fully elucidate their therapeutic potential and safety profiles.

Computational and Theoretical Chemistry Studies On 1 2 Dioxolo 4,5 G Quinoline

Quantum Chemical Investigations (DFT, FMO, MEP, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of the researchgate.netnih.govDioxolo[4,5-g]quinoline scaffold, these studies have elucidated key aspects of their chemical behavior.

Density Functional Theory (DFT) has been a primary method for these investigations. For instance, DFT calculations have been performed on Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one using the B3LYP method with a 6-31G* basis set. researchgate.net Such studies provide optimized molecular geometries and thermodynamic properties. researchgate.net

Key analyses derived from these calculations include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one, the HOMO-LUMO energy gap was calculated to be 4.92 eV. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. This is vital for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular delocalization, helping to rationalize the stability of the molecular structure.

These quantum chemical descriptors are used to calculate various properties that define the molecule's reactivity and kinetic stability. researchgate.netrsc.org

Table 1: Calculated Quantum Chemical Parameters for a researchgate.netnih.govDioxolo[4,5-g]quinoline Derivative

Parameter Description Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.92 eV researchgate.net
Ionization Potential (I) The minimum energy required to remove an electron Calculated researchgate.net
Electron Affinity (A) The energy released when an electron is added Calculated researchgate.net
Chemical Hardness (η) Resistance to change in electron distribution Calculated researchgate.net

Note: Specific values for all parameters were calculated in the cited study but are not all explicitly stated in the provided abstract.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules, such as researchgate.netnih.govDioxolo[4,5-g]quinoline derivatives, to the active sites of biological macromolecules like proteins and DNA. rsc.org

While specific docking studies on the parent researchgate.netnih.govDioxolo[4,5-g]quinoline are not detailed in the available literature, research on analogous quinoline (B57606) and quinoxaline (B1680401) structures highlights potential biological targets. nih.govresearchgate.netresearchgate.net These simulations are crucial for understanding the structure-activity relationships that govern the therapeutic potential of these compounds.

Commonly investigated biological targets for related heterocyclic scaffolds include:

Enzymes: Derivatives of similar ring systems have been docked against enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase (AChE) to explore their potential as inhibitors in metabolic or neurodegenerative disorders. researchgate.netresearchgate.net

Receptors: Cancer-related targets like the Estrogen Receptor alpha and Epidermal Growth Factor Receptor (EGFR) have been investigated for quinoline-based compounds. nih.gov

DNA: The ability of certain quinoxaline derivatives to act as DNA intercalators, a mechanism relevant to anticancer activity, has been explored through molecular docking. rsc.org

The results of these simulations, often expressed as a binding energy or docking score, help to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target, guiding the design of more potent and selective derivatives. samipubco.com

Table 2: Examples of Biological Targets for Docking Studies of Related Quinolines/Quinoxalines

Compound Class Biological Target Therapeutic Area
Quinoxaline Derivatives α-amylase, α-glucosidase Antidiabetic researchgate.netresearchgate.net
Quinoxaline Derivatives Acetylcholinesterase (AChE) Anti-Alzheimer's researchgate.netresearchgate.net
Quinoline Derivatives Estrogen Receptor alpha, EGFR Anticancer nih.gov

| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]quinoxaline Derivatives | DNA | Anticancer rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a semi-flexible molecule like researchgate.netnih.govDioxolo[4,5-g]quinoline, which contains a non-aromatic dioxolo ring fused to the rigid quinoline system, understanding its conformational preferences is important. Studies on related 1,3-dioxane (B1201747) systems have shown that the ring can adopt different conformations, such as chair and twist forms, and computational methods can determine the energetic pathways for interconversion between them. researchgate.net

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule and its interactions with its environment (e.g., water, a biological target) over time. MD simulations can:

Assess the stability of a ligand-protein complex predicted by molecular docking.

Reveal how the binding of a ligand may induce conformational changes in the target protein.

Provide a more accurate estimation of binding free energies.

For example, MD simulations have been used to demonstrate the stable and enduring binding of novel imidazoline (B1206853) derivatives to their target enzyme, Polo-Like Kinase 1, over the course of the simulation. samipubco.com Applying these techniques to researchgate.netnih.govDioxolo[4,5-g]quinoline derivatives would provide valuable insights into their dynamic interactions with biological targets.

Cheminformatics Approaches inresearchgate.netnih.govDioxolo[4,5-g]quinoline Research

Cheminformatics combines computer and information science to address problems in chemistry. In the context of researchgate.netnih.govDioxolo[4,5-g]quinoline research, cheminformatics approaches are used to analyze chemical libraries, predict properties, and identify potential biological activities.

A key application is the use of computational tools and artificial intelligence for biological target prediction. johnshopkins.eduresearchgate.net By comparing the structural and physicochemical properties of a novel compound against databases of known active molecules, these methods can generate a list of probable protein targets. For example, the Swiss Target Prediction tool has been used to identify potential molecular targets for novel dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, which are structurally related to the researchgate.netnih.govDioxolo[4,5-g]quinoline core. researchgate.net This approach helps to prioritize compounds for further biological screening and can uncover novel mechanisms of action.

Other cheminformatics applications include:

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process.

Structure-Activity Relationship (SAR) Analysis: Computational methods help to build models that correlate chemical structure with biological activity, guiding the synthesis of more effective analogs. researchgate.net

These in silico approaches significantly accelerate the research and development cycle for new therapeutic agents based on the researchgate.netnih.govDioxolo[4,5-g]quinoline scaffold.

Table of Mentioned Compounds

Compound Name
researchgate.netnih.govDioxolo[4,5-g]quinoline
Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one
Quinoxaline
Dithiolo[4,5-b]quinoxaline
Thiazolo[4,5-b]quinoxaline
Imidazoline
1,3-dioxane

| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]quinoxaline |

Natural Product Isolation and Biosynthetic Relevance of The 1 2 Dioxolo 4,5 G Quinoline Scaffold

Occurrence ofrsc.orgsemmelweis.huDioxolo[4,5-g]quinoline-Containing Alkaloids (e.g., Rutaceae family)

Alkaloids featuring the rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline skeleton are predominantly isolated from plants of the Rutaceae family, commonly known as the citrus family. This family is a rich source of quinoline (B57606) and furoquinoline alkaloids. rsc.orgnih.gov Genera such as Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Euodia are known to produce these compounds. nih.gov

Notable examples of alkaloids with this scaffold include graveoline (B86) and graveolinine, which have been isolated from Ruta graveolens (common rue). electronicsandbooks.com The roots of Ruta chalepensis have also been shown to be a source of graveoline and other related quinoline alkaloids. electronicsandbooks.com These compounds are part of a broader class of 2-aryl quinolone alkaloids found within the Rutaceae family. electronicsandbooks.com

The table below provides a summary of some prominent rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline-containing alkaloids and their natural sources.

AlkaloidNatural Source (Family)Key References
GraveolineRuta graveolens, Ruta chalepensis (Rutaceae) electronicsandbooks.com
GraveolinineRuta graveolens (Rutaceae) electronicsandbooks.com
Dictamnine (B190991)Dictamnus albus (Rutaceae) rsc.orgnih.gov
SkimmianineSkimmia japonica (Rutaceae) nih.gov
KokusaginineOrixa japonica (Rutaceae)
MaculineFlindersia maculosa (Rutaceae)
γ-FagarineZanthoxylum species (Rutaceae) nih.gov

Biosynthetic Pathways and Precursors torsc.orgsemmelweis.huDioxolo[4,5-g]quinoline Structures

The biosynthesis of the rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline scaffold, like other quinoline alkaloids found in the Rutaceae, originates from anthranilic acid. semmelweis.hudntb.gov.ua Anthranilic acid serves as a primary precursor in the elaboration of the quinoline ring system.

The general biosynthetic pathway is believed to involve the following key steps:

Formation of the Quinoline Ring : The quinoline ring is formed through a condensation reaction between anthranilic acid and a C2 unit, likely derived from acetic acid in the form of its coenzyme-A derivative. nih.gov This initial cyclization establishes the fundamental quinoline structure.

Modification of the Quinoline Core : Following the formation of the basic quinoline skeleton, a series of enzymatic modifications occur. For many furoquinoline alkaloids, which are structurally related to the rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline scaffold, a key step is the attachment of a dimethylallyl group to the C-3 position of a 2,4-dihydroxyquinoline intermediate. nih.gov

Formation of the Dioxolo Ring : The characteristic methylenedioxy bridge of the rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline system is formed through the oxidative cyclization of adjacent hydroxyl groups on the benzene (B151609) portion of the quinoline ring. This process is catalyzed by specific enzymes and results in the formation of the five-membered dioxolo ring.

The biosynthesis of furoquinoline alkaloids such as dictamnine provides a well-studied model for understanding the formation of related structures. Tracer experiments have confirmed that dictamnine is a precursor to more complex alkaloids like skimmianine. rsc.org These studies highlight the stepwise nature of the biosynthetic pathway, involving hydroxylation and methylation events after the initial formation of the core ring system. rsc.orgelectronicsandbooks.com

Biomimetic Synthesis of Natural Product Analogues

The understanding of the biosynthetic pathways of rsc.orgsemmelweis.hudioxolo[4,5-g]quinoline alkaloids has inspired the development of biomimetic synthetic strategies. These approaches aim to replicate the key bond-forming reactions observed in nature under laboratory conditions, often providing efficient routes to the natural products and their analogues.

A common biomimetic approach to the synthesis of the quinoline core involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound, mimicking the initial step of the natural biosynthetic pathway. For instance, the synthesis of graveoline can be achieved by reacting 1-(2-aminophenyl)ethanone with benzo rsc.orgsemmelweis.hudioxole-5-carbonyl chloride. tandfonline.com This strategy directly assembles the key components of the final molecule in a manner that reflects the likely biosynthetic precursors.

Furthermore, synthetic methodologies have been developed for the construction of the broader quinolin-4-one scaffold, which is a common feature of many of these natural products. mdpi.com These methods often employ mild reaction conditions and readily available starting materials, making them attractive for the preparation of a diverse library of analogues for biological screening. The development of one-pot syntheses and the use of environmentally friendly reagents are also areas of active research in the synthesis of these heterocyclic systems. nih.gov

The biomimetic synthesis of alkaloids is a powerful tool not only for the total synthesis of natural products but also for providing a deeper understanding of the underlying biosynthetic logic. By mimicking nature's synthetic strategies, chemists can develop novel and efficient routes to complex molecules with potential therapeutic applications.

Advanced Spectroscopic and Spectrometric Elucidation Of 1 2 Dioxolo 4,5 G Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of researchgate.netrsc.orgDioxolo[4,5-g]quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of substitution patterns and stereochemistry.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the quinoline (B57606) ring typically appear in the δ 115–150 ppm range, while the methylene (B1212753) carbon of the dioxolo group is found further upfield. ualberta.ca The chemical shifts are influenced by the electronic effects of substituents, making ¹³C NMR a valuable tool for confirming the substitution pattern.

Proton (¹H) Typical Chemical Shift (δ, ppm) Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Aromatic (Quinoline)7.0 - 9.5Aromatic (Quinoline)115 - 150
-O-CH₂-O-~6.0-O-CH₂-O-~100
Substituent ProtonsVariableSubstituent CarbonsVariable

Typical NMR Chemical Shift Ranges for the researchgate.netrsc.orgDioxolo[4,5-g]quinoline Scaffold. Data compiled from general knowledge of quinoline and methylenedioxy-substituted aromatics.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups within a researchgate.netrsc.orgDioxolo[4,5-g]quinoline derivative.

The IR spectrum of a typical derivative will show characteristic bands corresponding to the core structure. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system appear in the 1600–1450 cm⁻¹ region. researchgate.net The methylenedioxy group gives rise to strong and characteristic C-O stretching bands, typically found in the 1250–1000 cm⁻¹ range. researchgate.net For derivatives containing a carbonyl group, such as researchgate.netrsc.orgdioxolo[4,5-g]quinolin-8(5H)-one, a strong C=O stretching absorption will be present around 1670 cm⁻¹. mdpi.commdpi.com

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum. researchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch (-O-CH₂-O-)2990 - 28802990 - 2880
C=O Stretch (in quinolinones)1700 - 16501700 - 1650
Aromatic C=C/C=N Stretch1620 - 14501620 - 1450
C-O Stretch (-O-CH₂-O-)1260 - 10201260 - 1020

Characteristic Vibrational Frequencies for researchgate.netrsc.orgDioxolo[4,5-g]quinoline Derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For researchgate.netrsc.orgDioxolo[4,5-g]quinoline derivatives, it is primarily used to determine the molecular weight and deduce the elemental composition.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide a highly accurate mass measurement of the molecular ion. rsc.org This precision allows for the unambiguous determination of the molecular formula, a critical step in structure elucidation. mdpi.com

Electron Ionization (EI) is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small, stable molecules like HCN from the nitrogen-containing ring. chempap.org The presence of the dioxolo ring can lead to characteristic losses related to this moiety. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. For instance, quinoline-4-carboxylic acids often show fragmentation through the elimination of a COOH radical (45 mass units). chempap.org

Ion Description Significance
[M]⁺ or [M+H]⁺Molecular Ion or Protonated MoleculeDetermines the molecular weight of the compound.
[M-HCN]⁺Loss of Hydrogen CyanideCharacteristic fragmentation of the quinoline ring system.
[M-CO]⁺Loss of Carbon MonoxideCommon in derivatives with carbonyl or ether linkages.
[M-R]⁺Loss of a Substituent RadicalProvides information about attached functional groups.

Common Fragment Ions in the Mass Spectra of Quinoline Derivatives.

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide crucial information about connectivity and functional groups, X-ray crystallography offers the definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. mdpi.com

For example, the crystal structure of 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one, a related derivative, was determined to crystallize in the orthorhombic space group Pca2₁ with specific unit cell dimensions. researchgate.net Similarly, the structure of 9,10-dimethoxy-5,6-dihydro- researchgate.netrsc.orgdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium (E)-3-(4-nitrophenyl)acrylate pentahydrate was solved in the triclinic P1 space group. researchgate.net This level of detail is unparalleled by other techniques and is considered the gold standard for structural proof, especially for establishing absolute stereochemistry. mdpi.com The data obtained also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net

Compound Formula Crystal System Space Group Unit Cell Parameters
5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one researchgate.netC₁₇H₁₃NO₃OrthorhombicPca2₁a=27.034 Å, b=4.5093 Å, c=10.667 Å
9,10-dimethoxy-5,6-dihydro- researchgate.netrsc.orgdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium (E)-3-(4-nitrophenyl)acrylate pentahydrate researchgate.netC₂₉H₃₄N₂O₁₃TriclinicP1a=8.1996 Å, b=13.1993 Å, c=13.5119 Å, α=94.208°, β=99.787°, γ=90.247°

Examples of Crystallographic Data for Related Dioxoloquinoline Derivatives.

Future Perspectives and Research Directions

Development of Novelnih.govbohrium.comDioxolo[4,5-g]quinoline Scaffolds with Tuned Bioactivity

The future development of nih.govbohrium.comdioxolo[4,5-g]quinoline-based therapeutics hinges on the design and synthesis of novel molecular scaffolds with fine-tuned biological activities. The inherent versatility of the quinoline (B57606) ring system allows for extensive structural modifications to optimize potency and selectivity.

Research efforts are increasingly focused on creating spirocyclic derivatives, which introduce three-dimensional complexity that can lead to enhanced interactions with biological targets. For instance, the synthesis of novel spiroquinolines, such as spiro[dioxolo[4,5-g]quinoline], has been achieved through efficient, regioselective, and environmentally benign multicomponent reactions. nih.gov These reactions allow for the creation of complex molecules with multiple new carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov

The exploration of structure-activity relationships (SAR) is crucial in this endeavor. Studies have shown that the nature and position of substituents on the nih.govbohrium.comdioxolo[4,5-g]quinoline core significantly influence bioactivity. For example, the introduction of iodoalkane substituents at the 1-position of certain derivatives has been shown to significantly improve anticancer potencies compared to unsubstituted analogues. acs.org Specifically, derivatives with iodopropyl or iodomethyl groups demonstrated greater activity than those with iodoethyl groups. bohrium.com The modification of the quinoline ring through the introduction of different substituents can enhance the affinity of these compounds for biological targets like DNA gyrase and topoisomerase, leading to potent antibacterial and anticancer effects. tandfonline.com

One study detailed the synthesis of ethyl-8-arylamino- nih.govbohrium.comdioxolo[4,5-g]quinoliniumiodoalkyl-7-carboxylate derivatives and evaluated their anticancer activity. acs.org The results, summarized in the table below, highlight the impact of the alkyl chain length on cytotoxicity.

Compound IDSubstitution at N-5Cancer Cell LineIC50 (µM)
4c EthylA-5497 ± 0.48
4c EthylHela29 ± 5.79
4d PropylA-5494 ± 0.88
4d PropylHela4 ± 0.42
4e MethylA-5495 ± 0.64
4e MethylHela17 ± 0.41
Data sourced from a study on the structure-activity relationship of quinolone derivatives. bohrium.com

Future work will likely involve the synthesis of extensive libraries of nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives with diverse substitutions to systematically probe the SAR and identify compounds with optimized therapeutic profiles.

Targeted Drug Delivery Systems fornih.govbohrium.comDioxolo[4,5-g]quinoline Derivatives

To maximize the therapeutic efficacy and minimize the potential side effects of potent nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives, the development of targeted drug delivery systems (TDDS) is a critical future direction. These systems aim to deliver the drug specifically to the site of action, such as a tumor or an area of infection, thereby reducing systemic exposure and toxicity.

Nanocarrier-based systems, including liposomes, polymeric nanoparticles, and DNA origami nanostructures, represent a promising approach. acs.orgdntb.gov.ua While specific research on encapsulating nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives in such systems is still emerging, the principles of nano-based drug delivery are broadly applicable. iscbindia.com These nanocarriers can be engineered to have specific sizes and surface properties that allow them to accumulate preferentially at the target site through passive or active targeting mechanisms. iscbindia.com

Active targeting involves conjugating the nanocarrier or the drug molecule itself to a targeting moiety, such as an antibody or a ligand, that recognizes and binds to specific receptors overexpressed on target cells. This strategy could significantly enhance the specificity of nih.govbohrium.comdioxolo[4,5-g]quinoline-based drugs. Future research should explore the chemical modification of the nih.govbohrium.comdioxolo[4,5-g]quinoline scaffold to enable conjugation with various targeting ligands without compromising its bioactivity.

High-performance liquid chromatography (HPLC) methods will be essential for the development and validation of these drug delivery systems, allowing for the quantification of the drug in biological fluids and within the nanocarriers. science.govscience.gov

Integration of Computational Design with Synthetic Methodologies for Optimized Compound Discovery

The integration of computational design and molecular modeling with synthetic chemistry offers a powerful strategy to accelerate the discovery of optimized nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives. In silico techniques such as molecular docking can predict the binding modes and affinities of these compounds with their biological targets, providing valuable insights for rational drug design. nih.govtandfonline.comnih.gov

Molecular docking studies have been employed to understand how nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives interact with key enzymes like DNA gyrase and topoisomerases, which are important targets for antibacterial and anticancer drugs. bohrium.comtandfonline.com These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity, guiding the design of new derivatives with improved potency. tandfonline.com For example, docking studies on spiroacridines and spiroquinolines with the antioxidant protein LD-carboxypeptidase have shown strong binding affinities, corroborating their observed antioxidant activity. rsc.org

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rsc.org By combining virtual screening of compound libraries with targeted synthesis and biological evaluation, researchers can more efficiently navigate the vast chemical space and focus on the most promising candidates. tandfonline.com This synergistic approach minimizes the time and resources required for lead optimization and increases the probability of success in developing new drugs.

Exploration of Additional Therapeutic Areas and Molecular Targets

While research on nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives has primarily focused on their anticancer and antibacterial activities, there is significant potential for these compounds in other therapeutic areas. tandfonline.comnih.govresearchgate.net A crucial future direction is the systematic pharmacological screening of existing and novel derivatives to uncover new biological activities and molecular targets.

Recent studies have already begun to reveal a broader pharmacological profile for this class of compounds. For instance, certain derivatives have demonstrated significant antioxidant activity, with some being potent scavengers of ABTS and DPPH radicals. nih.govrsc.org Additionally, neuroprotective effects have been observed, with some compounds showing the ability to protect against H2O2-induced neurotoxicity in cell-based assays. researchgate.net

The discovery that some nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives are active against Helicobacter pylori opens up a new avenue for the development of novel anti-ulcer agents. dntb.gov.uanih.govmdpi.com One derivative, AB206 (5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-4,5-g quinoline 7-carboxylic acid), has shown potent antibacterial activity against a range of gram-negative bacteria, including strains resistant to nalidixic acid. researchgate.net

The following table summarizes some of the evaluated biological activities of various nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives:

Derivative ClassBiological ActivityReference
SpiroquinolinesAntioxidant nih.gov
General DerivativesAnti-Helicobacter pylori dntb.gov.uanih.gov
Ethyl-8-arylamino derivativesAnticancer, Antibacterial bohrium.comacs.org
4-Arylquinoline-2-carboxylatesAntioxidant, Neuroprotective researchgate.net
AB206Antibacterial (Gram-negative) researchgate.net

Future research should involve broad-based screening of nih.govbohrium.comdioxolo[4,5-g]quinoline libraries against a diverse panel of molecular targets and in various disease models to fully explore their therapeutic potential.

Expanding Green Chemistry Principles innih.govbohrium.comDioxolo[4,5-g]quinoline Synthesis

The application of green chemistry principles to the synthesis of nih.govbohrium.comdioxolo[4,5-g]quinoline derivatives is an important and growing area of research. bohrium.comroyalsocietypublishing.org The goal is to develop synthetic methods that are more environmentally friendly, efficient, and sustainable. This involves the use of non-toxic solvents, recyclable catalysts, and processes that minimize waste generation. researchgate.netnih.gov

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step, often with high atom economy. acs.orgfigshare.com The synthesis of functionalized spiro[ nih.govbohrium.comdioxolo[4,5-g]quinoline-7,5′-pyrimidine]-triones has been achieved using a trimethylglycine-betaine-based sustainable catalyst in an ecocompatible pseudo-four-component reaction. acs.orgfigshare.comprofhmpatelorgchem.com This method offers high yields, a simple operational procedure, and the use of a recyclable catalyst. figshare.com

Other green approaches include the use of glacial acetic acid as both a catalyst and a solvent in the metal-free synthesis of spiroquinolines, and the use of ionic liquids like [Et3NH][HSO4] as recyclable catalysts and environmentally benign reaction media. rsc.orgresearchgate.net These methods often lead to shorter reaction times, excellent product yields, and easier purification processes. rsc.orgresearchgate.net

Future research will likely focus on the discovery and application of novel, even more sustainable catalysts, such as biocatalysts or metal-free photocatalysts, and the use of alternative energy sources like microwaves or ultrasound to further enhance the efficiency and environmental friendliness of nih.govbohrium.comdioxolo[4,5-g]quinoline synthesis. bohrium.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing [1,3]Dioxolo[4,5-g]quinoline derivatives, and what key parameters influence reaction yields?

  • Methodology : The core structure is typically synthesized via multi-step organic reactions, such as Friedländer synthesis or oxidative cyclization. For example, intermediates like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate are synthesized by reacting substituted aldehydes with heterocyclic amines under reflux conditions (DMF, PdCl₂ catalysis). Key parameters include solvent choice (e.g., hexanes/EtOAc for chromatography), temperature control (reflux conditions), and stoichiometric ratios of reactants .
  • Critical Parameters :

  • Temperature: Optimal yields require precise control (e.g., 80–100°C for cyclization).
  • Catalyst selection: PdCl₂(PPh₃)₂ improves cross-coupling efficiency .
  • Purification: Silica gel chromatography with gradient elution (0–20% EtOAc/hexanes) resolves structurally similar byproducts .

Q. What safety precautions are critical when handling halogenated this compound derivatives (e.g., 8-chloro-substituted analogs)?

  • Handling Protocol :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as halogenated derivatives may exhibit toxicity .
  • Store compounds at room temperature in airtight containers to prevent degradation; avoid exposure to moisture or light .
  • First-aid measures: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize substituent patterns in this compound derivatives to enhance biological activity (e.g., cytotoxicity)?

  • Methodological Approach :

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., chloro, benzylidene) at the 7- or 8-positions. For example, 7-benzylidene derivatives showed enhanced cytotoxicity against breast cancer cell lines (IC₅₀ < 10 µM in MCF-7 cells) .
  • Synthetic Modifications :
  • Use Suzuki-Miyaura coupling to attach aryl groups to the quinoline core.
  • Evaluate substituent effects via MTT assays and molecular docking to identify binding interactions with targets like PDGFRB .
    • Data Interpretation : Compare IC₅₀ values across derivatives and correlate with logP values to assess bioavailability .

Q. What analytical techniques are most effective for resolving structural ambiguities in complex this compound derivatives?

  • Advanced Characterization :

  • NMR Spectroscopy : ¹H-NMR (500 MHz, DMSO-d₆) identifies proton environments (e.g., δ 12.02 ppm for NH groups in thiazoloquinoline derivatives) .
  • Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₆NO₂Cl for 8-chloro derivatives; observed m/z 207.61 ).
  • X-ray Crystallography : Resolve stereochemical ambiguities in fused-ring systems (e.g., octahydro-isoquinolinoquinoline derivatives) .
    • Contradiction Management : Cross-validate data with literature reports (e.g., CAS 59134-89-3 for purity verification) .

Experimental Design Considerations

Q. How should researchers design dose-response experiments for this compound derivatives in pharmacological studies?

  • Protocol :

  • Prepare stock solutions in DMSO (10 mM) and dilute in cell culture media to final concentrations (1–100 µM).
  • Include vehicle controls (DMSO ≤ 0.1%) and triplicate wells for statistical rigor .
  • Use MTT assays to measure cell viability after 48-hour exposure; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies mitigate low yields in the iodination of this compound intermediates?

  • Optimization Tactics :

  • Use excess iodomethane (3–5 equivalents) under reflux in anhydrous conditions.
  • Monitor reaction progress via TLC (hexanes/EtOAc 75:25) and quench with Na₂S₂O₃ to remove unreacted iodine .
  • Purify products via recrystallization (ethanol/water) to achieve >98% purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of this compound derivatives across studies?

  • Root-Cause Analysis :

  • Compare assay conditions (e.g., cell line specificity, serum concentration in media).
  • Verify compound identity via COA (Certificate of Analysis) and batch-specific SDS .
  • Replicate experiments using standardized protocols (e.g., ATCC cell lines, identical incubation times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3]Dioxolo[4,5-g]quinoline
Reactant of Route 2
Reactant of Route 2
[1,3]Dioxolo[4,5-g]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.